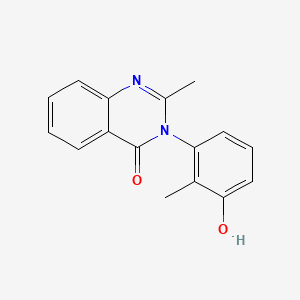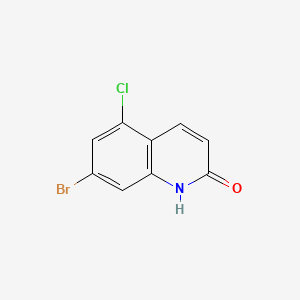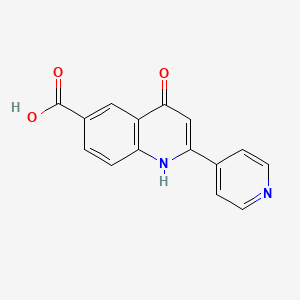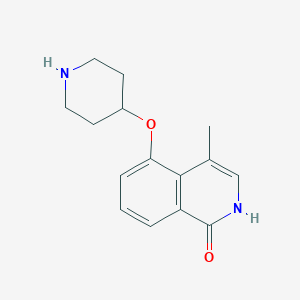
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyisoquinoline with benzaldehyde under acidic conditions, followed by oxidation to introduce the keto group. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions on the benzaldehyde ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
1,2,3,4-Tetrahydroisoquinoline analogs: Exhibiting diverse biological activities against various pathogens and disorders.
Uniqueness
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the isoquinoline and benzaldehyde moieties makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
656234-28-5 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzaldehyde |
InChI |
InChI=1S/C16H11NO3/c18-9-10-3-1-4-11(7-10)13-8-17-16(20)12-5-2-6-14(19)15(12)13/h1-9,19H,(H,17,20) |
InChI Key |
YXNCWZFDTBYNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C3=C2C(=CC=C3)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)

![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![6-Iodothieno[3,2-d]pyrimidine](/img/structure/B11854405.png)

![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)


![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)

